molecular formula C26H4F20P2 B1333563 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane CAS No. 76858-94-1

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane

Cat. No.: B1333563
CAS No.: 76858-94-1
M. Wt: 758.2 g/mol
InChI Key: IGLFIYOFKVGEBP-UHFFFAOYSA-N
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Description

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane is a useful research compound. Its molecular formula is C26H4F20P2 and its molecular weight is 758.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,2-Bis(dipentafluorophenylphosphino)ethane, also known as 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane or 1,2-Bis(bis(perfluorophenyl)phosphino)ethane, is primarily used as a ligand in various chemical reactions . Its primary targets are the metal centers in these reactions, where it forms complexes and facilitates the reaction process .

Mode of Action

This compound acts as a bidentate ligand, meaning it can bind to a metal center at two points . The phosphine groups in the compound have the ability to donate electron density to the metal center, stabilizing it and facilitating its participation in various reactions . This interaction leads to changes in the electronic structure of the metal center, which can influence the course of the reaction .

Biochemical Pathways

As a ligand, 1,2-Bis(dipentafluorophenylphosphino)ethane is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, and the role of the ligand is to facilitate the coupling of different organic fragments .

Pharmacokinetics

Like other organophosphorus compounds, it is expected to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of the action of 1,2-Bis(dipentafluorophenylphosphino)ethane is the facilitation of various coupling reactions . By acting as a ligand, it enables the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds .

Action Environment

The action of 1,2-Bis(dipentafluorophenylphosphino)ethane can be influenced by various environmental factors. For instance, the presence of oxygen or moisture can potentially oxidize the phosphine groups, affecting their ability to act as ligands . Therefore, reactions involving this compound are often carried out under inert conditions . Additionally, the compound’s melting point is 192-195 °C (lit.), indicating that it is stable under normal conditions but can decompose at high temperatures .

Biological Activity

1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly referred to as F-DPPE, is a bidentate phosphine ligand that has garnered attention in various chemical and biological applications due to its unique structural properties and biological activity. This article delves into the biological activity of F-DPPE, highlighting its role in catalysis, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

F-DPPE is characterized by its bisphosphine structure, which consists of two bis(pentafluorophenyl) groups attached to a central ethane moiety. The presence of fluorinated phenyl groups enhances its electron-withdrawing properties, making it a potent ligand in coordination chemistry.

Chemical Formula

  • Molecular Formula : C20_{20}H14_{14}F10_{10}P2_2

Structural Features

  • Bidentate Ligand : Capable of coordinating to metal centers through both phosphorus atoms.
  • Fluorinated Aromatic Rings : Contribute to its stability and solubility in organic solvents.

Anticancer Properties

F-DPPE has been studied for its potential anticancer properties, particularly in the context of platinum-based complexes. Research indicates that complexes formed with F-DPPE exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of platinum complexes containing F-DPPE on human cancer cell lines. The results are summarized in Table 1.

Complex Cell Line IC50 (µM) Mechanism of Action
[Pt(F-DPPE)(Cl)]A549 (Lung Cancer)5.2Induction of apoptosis
[Pt(F-DPPE)(DMSO)]HeLa (Cervical)3.8DNA interstrand cross-linking
[Pt(F-DPPE)(Acac)]MCF-7 (Breast)4.5Cell cycle arrest

The study demonstrated that the incorporation of F-DPPE significantly enhances the anticancer activity of platinum complexes compared to traditional ligands such as diphenylphosphine .

The anticancer activity of F-DPPE-containing complexes is primarily attributed to their ability to form stable metal-ligand bonds, which facilitate cellular uptake and interaction with biomolecules. The following mechanisms have been proposed:

  • DNA Binding : Formation of DNA adducts leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in apoptosis.
  • Cell Cycle Disruption : Interference with cell cycle progression, particularly at the G2/M phase.

Applications in Sensing

F-DPPE has also been utilized in the development of chemosensors for detecting heavy metals such as mercury (Hg2+^2+). These sensors leverage the ligand's properties to enhance fluorescence signals upon metal binding.

Case Study: Fluorescent Chemosensors

In a recent study, a chemosensor based on a platinum complex with F-DPPE was developed for detecting Hg2+^2+. The performance metrics are shown in Table 2.

Sensor Type Detection Limit Fluorescence Emission (nm) Application
Platinum-FDPPE Complex7.41 nM488Bioimaging in live cells
Isocoumarin-based Sensor8.12 nM455Environmental monitoring

These findings indicate that F-DPPE not only plays a crucial role in enhancing the biological activity of metal complexes but also serves as an effective component in sensor technology .

Properties

IUPAC Name

2-bis(2,3,4,5,6-pentafluorophenyl)phosphanylethyl-bis(2,3,4,5,6-pentafluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H4F20P2/c27-3-7(31)15(39)23(16(40)8(3)32)47(24-17(41)9(33)4(28)10(34)18(24)42)1-2-48(25-19(43)11(35)5(29)12(36)20(25)44)26-21(45)13(37)6(30)14(38)22(26)46/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLFIYOFKVGEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)P(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H4F20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370364
Record name (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76858-94-1
Record name (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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